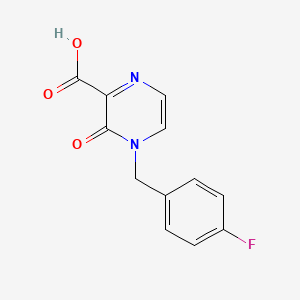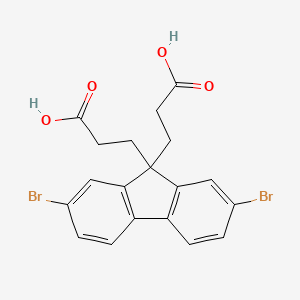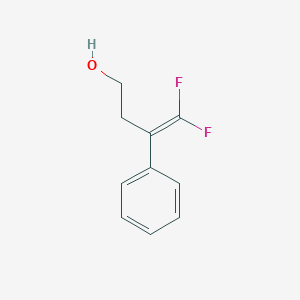
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. It belongs to the class of urea derivatives and has a molecular weight of 354.83 g/mol.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : A derivative of this compound has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The compound showed significant efficacy in reducing corrosion, likely through the formation of a protective layer on the steel surface (Mistry et al., 2011).
Optical and Electronic Properties
- Optical and Nonlinear Optical Properties : A chalcone derivative related to this compound demonstrated significant electro-optic properties, indicating potential applications in optoelectronic device fabrications. Its high second and third harmonic generation efficiency suggests its usefulness in nonlinear optics (Shkir et al., 2018).
Photocatalysis
- Photocatalytic Degradation of Pollutants : Modified titania photocatalysts have been used for the simultaneous production of hydrogen and degradation of organic pollutants, including a derivative of this compound. This dual-function photocatalysis is significant for environmental cleanup and renewable energy production (Kim, Monllor-Satoca, & Choi, 2012).
Molecular Structure and Spectroscopy
- Molecular Structure and Spectroscopy Analysis : Various studies have been conducted to understand the molecular structure, vibrational spectra, and electronic properties of compounds structurally similar to 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)urea, highlighting its potential in materials science and molecular electronics (Rahmani et al., 2018).
Environmental Applications
- Reduction of Chlorinated Aromatics in Incineration Systems : The interaction of urea with chlorinated aromatics, especially in the context of waste incineration systems, has been studied. The findings are crucial for understanding and controlling pollutants in such environments (Ren et al., 2021).
Agricultural Chemistry
- Agricultural Product Analysis : Modified urea compounds have been utilized in the development of specific solid-phase extraction sorbents for monitoring plant growth regulators in agricultural products, demonstrating the compound's relevance in food chemistry and agricultural analysis (Han et al., 2019).
Propiedades
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-2-4-9(5-3-8)14-12(16)15-11-7-19(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJJEUCXAHWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)
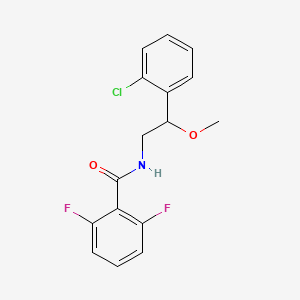
![1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2568390.png)
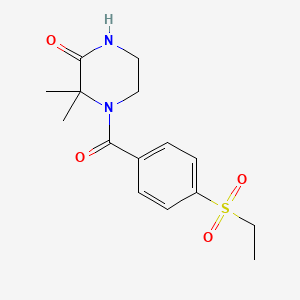
![N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568392.png)
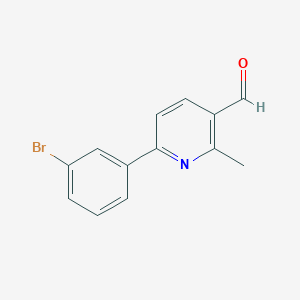
![2-Cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2568395.png)
![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568396.png)
![2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2568398.png)
